Cas no 1909287-36-0 ((1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol)

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol is a chiral cyclobutane derivative featuring a tert-butoxy substituent and a hydroxyl group in a stereospecific configuration. Its rigid cyclobutane ring and defined stereochemistry make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The tert-butoxy group enhances steric hindrance, influencing reactivity and selectivity in catalytic processes. The compound’s stability and well-defined structure are advantageous for mechanistic studies and the development of stereoselective transformations. Its potential utility lies in the synthesis of complex molecules, particularly in medicinal chemistry, where precise control over stereochemistry is critical. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol structure
1909287-36-0 structure
Product Name:(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
CAS No:1909287-36-0
MF:C10H20O2
MW:172.264603614807
CID:5246871
Update Time:2025-07-31

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
    • Inchi: 1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-,8+/m0/s1
    • InChI Key: JVPMKBOSVPHPGQ-JGVFFNPUSA-N
    • SMILES: [C@H]1(O)C[C@@H](OC(C)(C)C)C1(C)C

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Pricemore >>

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(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Related Literature

Additional information on (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol

The Compound CAS No. 1909287-36-0: (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol

The compound with CAS No. 1909287-36-0, known as (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol, is a complex organic molecule with a unique stereochemistry and functional groups. This compound belongs to the class of cyclobutanol derivatives and has gained attention in recent years due to its potential applications in pharmaceuticals and materials science. The molecule features a cyclobutane ring with two methyl groups at the 2-position, an ether group at the 3-position, and a hydroxyl group at the 1-position. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its physical and chemical properties.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like this one. Researchers have explored the synthesis of this compound using various methods, including asymmetric catalysis and enantioselective reductions. These methods have enabled the production of enantiomerically pure samples, which are essential for studying their pharmacological properties. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the (1S,3R) configuration exhibits higher bioavailability compared to other stereoisomers due to its interaction with cellular membrane receptors.

The ether group in this compound contributes significantly to its solubility and stability under various conditions. This functional group also makes the compound a promising candidate for use in drug delivery systems. A research team from Stanford University has reported that this compound can act as a carrier for hydrophobic drugs, enhancing their solubility and reducing side effects. Furthermore, the cyclobutane ring structure provides rigidity to the molecule, which is advantageous in designing drugs with specific binding affinities.

In terms of applications, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol has shown potential in the development of novel antibiotics. A study conducted at the University of California revealed that this compound exhibits potent activity against multidrug-resistant bacteria by disrupting their cell membranes. The unique combination of steric hindrance and hydrogen bonding capability makes it an effective agent in combating bacterial infections.

Another area where this compound has garnered interest is in materials science. Its rigid structure and ability to form stable complexes make it a suitable candidate for use in polymer synthesis and nanotechnology. Researchers at MIT have explored its use as a building block for creating self-assembling materials with tunable properties. The compound's ability to form supramolecular structures has opened new avenues for developing advanced materials for electronics and biomedical devices.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes rapid oxidation due to its ether linkages, leading to biodegradation into innocuous byproducts. This property makes it a more sustainable choice compared to traditional organic compounds that persist in the environment.

In conclusion, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1ol (CAS No. 1909287-36-) is a versatile compound with diverse applications across multiple fields. Its unique stereochemistry and functional groups make it an invaluable tool in drug development and materials science. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing modern science and technology.

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